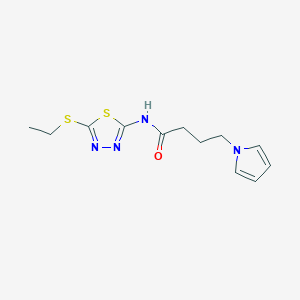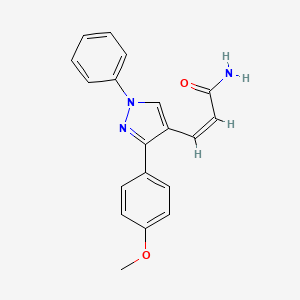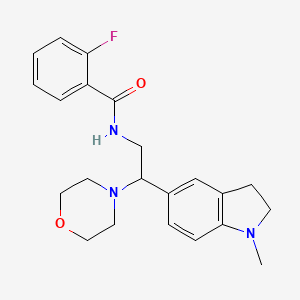
(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H18N4O4S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Several studies have focused on the synthesis and characterization of pyridazine derivatives and related compounds. For instance, Patel et al. (2011) described the synthesis and antimicrobial activity of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare amide derivatives with variable and modest antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, showing good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimicrobial and Anticancer Activities
Compounds related to "(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone" have been investigated for their antimicrobial and anticancer properties. The synthesis of triazole derivatives and their apoptosis-inducing ability and tubulin polymerization inhibition were studied by Manasa et al. (2020), highlighting the potential cytotoxic activity against cancer cell lines (Manasa, Thatikonda, Sigalapalli, Vuppaladadium, Devi, Godugu, Alvala, Nagesh, & Babu, 2020). Mallikarjuna et al. (2014) conducted synthesis, anticancer, and antituberculosis studies for "(1-(4-Chlorophenyl) cyclopropyl)(piperazin-1-yl) methanone" derivatives, identifying compounds with significant activity against tuberculosis and cancer cell lines (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Alzheimer's Disease
Research also extends to enzyme inhibition and therapeutic applications for neurological conditions. Abbasi et al. (2018) explored synthetic multifunctional amides as therapeutic agents for Alzheimer's disease through enzyme inhibition and molecular docking, demonstrating moderate enzyme inhibitory potentials and mild cytotoxicity (Abbasi et al., 2018).
Corrosion Inhibition
Singaravelu and Bhadusha (2022) investigated "(4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone" for preventing corrosion on mild steel in acidic media, indicating its potential as an effective inhibitor in corrosion prevention (Singaravelu & Bhadusha, 2022).
Propiedades
IUPAC Name |
(6-ethoxypyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-3-20-11-5-4-10(13-14-11)12(17)15-6-8-16(9-7-15)21(2,18)19/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLFDOZGZAACQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)


![ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2991800.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2991802.png)


![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)
![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)



